5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
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Overview
Description
5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Thiadiazole derivatives, such as those synthesized in solvent-free conditions, have been studied for their significant antimicrobial activity against a variety of microorganisms including Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. Molecular docking studies suggest that these compounds interact effectively with microbial enzymes, offering a basis for the development of new antimicrobial drugs (Shehadi et al., 2022).
Synthesis Methodologies
Research has also explored efficient synthesis pathways for thiadiazine derivatives. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides, which bear pharmacological relevance, were synthesized via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions, demonstrating a novel approach for accessing benzothiazine dioxides with potential biological and industrial applications (Fülöpová et al., 2015).
Pharmacological Properties
The study of thiadiazine derivatives extends into pharmacological properties, where certain compounds have shown promise as positive allosteric modulators of the AMPA receptor, suggesting a potential for nootropic activity without the excitotoxic side effects of direct agonists. Such findings indicate the role of thiadiazine derivatives in enhancing cognitive function and their potential for crossing the blood-brain barrier to affect neurotransmitter levels (Citti et al., 2016).
Structural Characterization
Structural characterization studies, such as X-ray diffraction analysis, provide insight into the molecular structure of thiadiazine derivatives, contributing to the understanding of their physicochemical properties and reactivity. Such analyses are crucial for the design and optimization of compounds with desired biological activities (Brouant et al., 1988).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . They are also known to act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The biological activities of similar compounds are often attributed to the functional groups attached to the ring structure . These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
5-methyl-2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-4-3-5-11(6-9)7-15-8-12(13(16)17)10(2)14-20(15,18)19/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZYXFCLVHGYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=NS2(=O)=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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